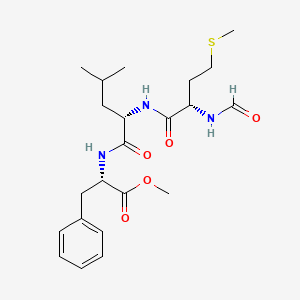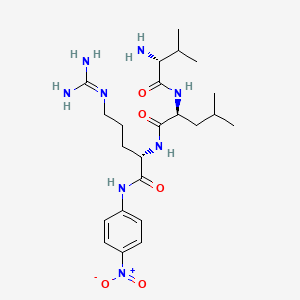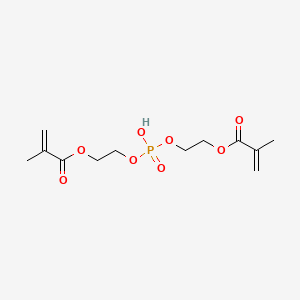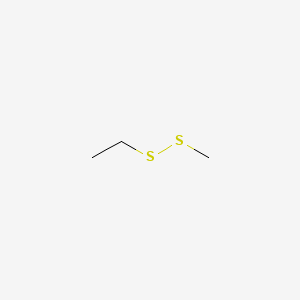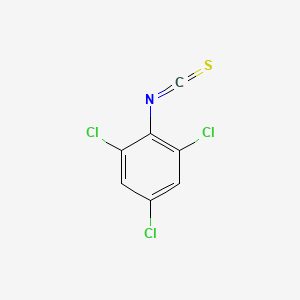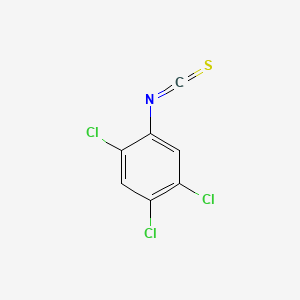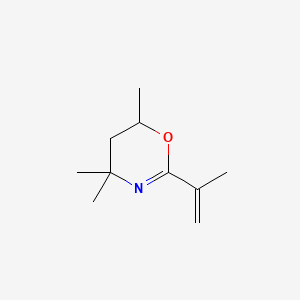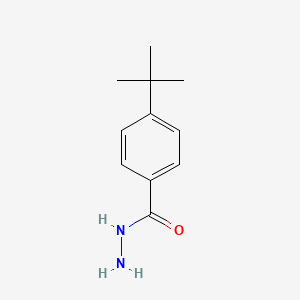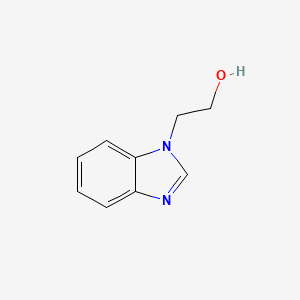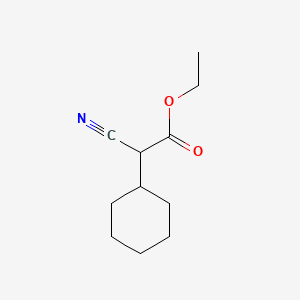
Ethyl 2-cyano-2-cyclohexylacetate
Übersicht
Beschreibung
Ethyl 2-cyano-2-cyclohexylacetate is a chemical compound that serves as an intermediate in various synthetic processes. It is characterized by the presence of a cyano group and a cyclohexyl group attached to an ethyl acetate backbone. This compound is not explicitly mentioned in the provided papers, but its derivatives and related compounds are extensively studied for their applications in organic synthesis, including the synthesis of hydroxamic acids, ureas, peptides, and other cyclic compounds .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, where ethyl 2-cyanoacetate derivatives are used as key intermediates. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization . Similarly, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate is synthesized for use in enantioselective esterification and peptide synthesis . These methods emphasize the importance of ethyl 2-cyanoacetate derivatives in facilitating complex organic transformations.
Molecular Structure Analysis
The molecular structure of ethyl 2-cyanoacetate derivatives is often determined using spectroscopic methods such as NMR and X-ray crystallography. For example, the crystal structures of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate and its methyl derivative were elucidated, revealing intramolecular hydrogen bonding and specific space group characteristics . Similarly, the crystal structure of ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate provided insights into the steric and electronic effects on bond parameters .
Chemical Reactions Analysis
Ethyl 2-cyanoacetate derivatives participate in various chemical reactions. They can undergo photochemical reactions to form ω-substituted esters , cyclization reactions to yield complex cyclic structures , and multi-component condensations to create novel compounds . These reactions highlight the versatility of ethyl 2-cyanoacetate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-cyanoacetate derivatives are influenced by their molecular structure. For instance, the presence of substituents like nitrophenyl groups can affect the compound's spectroscopic characteristics and reactivity . The crystallographic data provide insights into the solid-state structure, which can be correlated with the compound's reactivity and physical properties .
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Coumarin-3-Carboxylate Ester
- Scientific Field : Synthetic, Organic, and Pharmaceutical Chemistry .
- Summary of the Application : Ethyl Cyanoacetate is used in the synthesis of Coumarin-3-Carboxylate Ester, a type of coumarin derivative. Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Methods of Application or Experimental Procedures : The condensation of Ethyl Cyanoacetate and Salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
- Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds. An efficient and facile approach was developed for the preparation of Coumarin-3-Carboxylate Ester as a major product from the reaction of Ethyl Cyanoacetate with Salicylaldehyde .
Application 2: Synthesis of Highly Substituted Tetrahydroquinolines
- Scientific Field : Synthetic and Pharmaceutical Chemistry .
- Summary of the Application : Ethyl Cyanoacetate is used in the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines, a class of compounds that are key structural motifs in pharmaceutical agents .
- Methods of Application or Experimental Procedures : A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and Ethyl Cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines. The reaction proceeds through the Knoevenagel condensation of Ethyl Cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .
- Results or Outcomes : This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
Application 3: Investigation of Knoevenagel Condensation Reactions
- Scientific Field : Physical and Organic Chemistry .
- Summary of the Application : Ethyl Cyanoacetate is used to investigate the Knoevenagel condensation reactions in microreactor using zeolite catalysts .
- Methods of Application or Experimental Procedures : The Knoevenagel condensation reactions of Ethyl Cyanoacetate are investigated in a microreactor using zeolite catalysts obtained by grafting amino groups onto NaX and CsNaX zeolites .
- Results or Outcomes : The results of this investigation can provide insights into the mechanisms of Knoevenagel condensation reactions and the role of zeolite catalysts .
Application 4: Synthesis of Ethyl Glyoxylate
- Scientific Field : Synthetic and Organic Chemistry .
- Summary of the Application : Ethyl Cyanoacetate is used in the synthesis of Ethyl Glyoxylate .
- Results or Outcomes : The successful synthesis of Ethyl Glyoxylate from Ethyl Cyanoacetate would provide a valuable compound for further reactions in organic synthesis .
Application 5: Investigation of Knoevenagel Condensation Reactions
- Scientific Field : Physical and Organic Chemistry .
- Summary of the Application : Ethyl Cyanoacetate is used to investigate the Knoevenagel condensation reactions in a microreactor using zeolite catalysts .
- Methods of Application or Experimental Procedures : The Knoevenagel condensation reactions of Ethyl Cyanoacetate are investigated in a microreactor using zeolite catalysts obtained by grafting amino groups onto NaX and CsNaX zeolites .
- Results or Outcomes : The results of this investigation can provide insights into the mechanisms of Knoevenagel condensation reactions and the role of zeolite catalysts .
Eigenschaften
IUPAC Name |
ethyl 2-cyano-2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYCINUWJWAOFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286342 | |
| Record name | ethyl cyano(cyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-cyclohexylacetate | |
CAS RN |
3213-50-1 | |
| Record name | NSC44911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl cyano(cyclohexyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



